molecular formula C21H23N3O5 B7934289 Navarixin CAS No. 862464-58-2

Navarixin

Cat. No.: B7934289
CAS No.: 862464-58-2
M. Wt: 397.4 g/mol
InChI Key: RXIUEIPPLAFSDF-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Navarixin is a small-molecule antagonist of the C-X-C motif chemokine receptor 2 (CXCR2). It has been investigated for its potential therapeutic applications in various inflammatory diseases and cancers. This compound works by inhibiting the activity of CXCR2, which plays a crucial role in the recruitment and activation of neutrophils, a type of white blood cell involved in inflammation and immune responses .

Preparation Methods

The synthesis of Navarixin involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final productThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial production methods for this compound are designed to be scalable and cost-effective. These methods may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce large quantities of the compound with consistent quality .

Chemical Reactions Analysis

Navarixin undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives. Common reagents for oxidation include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions of this compound can be carried out using reagents such as sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Typical reagents for substitution include halogens and nucleophiles.

    Cyclization: Cyclization reactions involve the formation of ring structures within the this compound molecule. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds.

Scientific Research Applications

Mechanism of Action

Navarixin exerts its effects by binding to the CXCR2 receptor, thereby blocking the interaction between CXCR2 and its ligands. This inhibition prevents the activation and recruitment of neutrophils to sites of inflammation, reducing the inflammatory response. The molecular targets of this compound include the CXCR2 receptor and its associated signaling pathways, which are involved in the regulation of immune cell migration and activation .

Comparison with Similar Compounds

Navarixin is part of a class of compounds known as CXCR2 antagonists. Similar compounds include:

    Danirixin: Another CXCR2 antagonist with a different chemical structure.

    Reparixin: A CXCR2 antagonist that also targets the CXCR1 receptor.

This compound is unique in its specific binding affinity and selectivity for the CXCR2 receptor, making it a valuable tool for studying the role of CXCR2 in disease and for developing targeted therapies .

Biological Activity

Navarixin, also known as MK-7123 or SCH-527123, is a small-molecule antagonist of the C-X-C motif chemokine receptor 2 (CXCR2). Initially developed for non-oncology indications such as chronic obstructive pulmonary disease (COPD) and asthma, this compound has recently been explored for its potential anti-tumor effects in various cancers, particularly in combination with immune checkpoint inhibitors like pembrolizumab.

This compound functions by inhibiting CXCR2, a receptor implicated in tumor progression, immune evasion, and inflammation. By blocking this receptor, this compound aims to reduce the recruitment of myeloid-derived suppressor cells (MDSCs) and neutrophils to the tumor microenvironment, potentially enhancing the efficacy of other therapies such as PD-1 inhibitors.

Preclinical Findings

  • Tumor Growth Inhibition :
    • In preclinical models, this compound has demonstrated the ability to inhibit tumor growth in various cancers including:
      • Castration-resistant prostate cancer (CRPC) : this compound reversed neuroendocrine lineage plasticity and enzalutamide resistance, suggesting it may enhance the effectiveness of existing therapies .
      • Colorectal cancer (CRC) and melanoma : Studies showed significant tumor growth inhibition when this compound was administered .
      • Triple-negative breast cancer and pancreatic ductal adenocarcinoma : this compound inhibited colony formation in vitro .
  • Immunomodulatory Effects :
    • This compound has been shown to enhance T cell entry into tumors and suppress metastasis by disrupting CXCR2-mediated MDSC trafficking .

Phase II Study with Pembrolizumab

A notable clinical trial investigated the combination of this compound with pembrolizumab in patients with advanced solid tumors. Here are key findings from this study:

  • Study Design :
    • The trial involved 105 patients with advanced or metastatic CRPC, microsatellite-stable CRC, or non-small-cell lung cancer (NSCLC). Patients were randomized to receive either 30 mg or 100 mg of this compound daily alongside pembrolizumab every three weeks .
  • Efficacy Results :
    • The overall response rates (ORR) were low:
      • CRPC: 5% (2 out of 40 patients)
      • MSS CRC: 2.5% (1 out of 40 patients)
      • NSCLC: 0% (0 out of 25 patients)
    • The median progression-free survival (PFS) ranged from 1.8 to 2.4 months without a clear dose-response relationship .
  • Safety Profile :
    • Treatment-related adverse events occurred in 67% of patients, leading to treatment discontinuation in 7%. Notable toxicities included:
      • Grade 4 neutropenia
      • Grade 3 transaminase elevation
      • Hepatitis and pneumonitis .

Summary Table of Clinical Findings

ParameterThis compound + PembrolizumabNotes
Total Patients105Enrolled across multiple sites
Objective Response Rate (ORR)CRPC: 5%, MSS CRC: 2.5%, NSCLC: 0%Low efficacy observed
Median Progression-Free Survival1.8–2.4 monthsNo evidence of dose-response relationship
Treatment-Related Adverse Events67%Included serious toxicities
Discontinuation due to Adverse Events7%

Case Study Insights

In a preclinical setting, this compound combined with Xtandi (enzalutamide) showed enhanced tumor shrinkage compared to either agent alone in models of CRPC. This suggests that CXCR2 antagonism may play a critical role in overcoming resistance mechanisms associated with neuroendocrine differentiation in prostate cancer .

Clinical Observations

Despite promising preclinical data, clinical trials have faced challenges demonstrating significant efficacy for this compound as a monotherapy or in combination therapies. Ongoing research is necessary to explore its full potential and optimize treatment strategies.

Properties

IUPAC Name

2-hydroxy-N,N-dimethyl-3-[[2-[[(1R)-1-(5-methylfuran-2-yl)propyl]amino]-3,4-dioxocyclobuten-1-yl]amino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5/c1-5-13(15-10-9-11(2)29-15)22-16-17(20(27)19(16)26)23-14-8-6-7-12(18(14)25)21(28)24(3)4/h6-10,13,22-23,25H,5H2,1-4H3/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXIUEIPPLAFSDF-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(O1)C)NC2=C(C(=O)C2=O)NC3=CC=CC(=C3O)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=CC=C(O1)C)NC2=C(C(=O)C2=O)NC3=CC=CC(=C3O)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Navarixin
Reactant of Route 2
Reactant of Route 2
Navarixin
Reactant of Route 3
Reactant of Route 3
Navarixin
Reactant of Route 4
Reactant of Route 4
Navarixin
Reactant of Route 5
Reactant of Route 5
Navarixin
Reactant of Route 6
Reactant of Route 6
Navarixin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.